BenchChemオンラインストアへようこそ!

L-Ornithine Sulfate

hyperammonemia hepatic encephalopathy ammonia detoxification

L‑Ornithine Sulfate (CAS 6153‑43‑1) is the sulfuric acid salt of the non‑proteinogenic amino acid L‑ornithine, a key intermediate of the hepatic urea cycle that converts neurotoxic ammonia into excretable urea [REFS‑1]. The sulfate salt form is a white crystalline powder with high water solubility (>50 mg/mL) and a molecular weight of 230.24 g/mol (1:1 stoichiometry), distinguishing it from other common salts such as L‑ornithine hydrochloride (CAS 3184‑13‑2) and the fixed‑dose combination L‑ornithine L‑aspartate (LOLA, CAS 3230‑94‑2) [REFS‑2][REFS‑3].

Molecular Formula C16H11F4NO
Molecular Weight 309.26 g/mol
CAS No. 6153-43-1
Cat. No. B5707377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine Sulfate
CAS6153-43-1
Molecular FormulaC16H11F4NO
Molecular Weight309.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C16H11F4NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+
InChIKeyAGDBNGDNWYBRAK-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ornithine Sulfate Procurement Guide: CAS 6153-43-1 Baseline Identity and In-Class Positioning


L‑Ornithine Sulfate (CAS 6153‑43‑1) is the sulfuric acid salt of the non‑proteinogenic amino acid L‑ornithine, a key intermediate of the hepatic urea cycle that converts neurotoxic ammonia into excretable urea [REFS‑1]. The sulfate salt form is a white crystalline powder with high water solubility (>50 mg/mL) and a molecular weight of 230.24 g/mol (1:1 stoichiometry), distinguishing it from other common salts such as L‑ornithine hydrochloride (CAS 3184‑13‑2) and the fixed‑dose combination L‑ornithine L‑aspartate (LOLA, CAS 3230‑94‑2) [REFS‑2][REFS‑3]. While all ornithine salts share ammonia‑detoxifying pharmacology via the urea cycle and glutamine synthesis pathways, the sulfate counterion confers distinct physicochemical and formulation characteristics that are critical for pharmaceutical manufacturing, analytical standardization, and procurement specification [REFS‑4].

Why L-Ornithine Sulfate Cannot Be Generically Substituted by Other Ornithine Salts in Research and Drug Production


Pharmacopoeial-grade ornithine salts are not interchangeable despite sharing the same pharmacophore. The counterion determines the salt's hygroscopicity, aqueous solubility, stoichiometric equivalence (free base content), pH in solution, and compatibility with downstream formulation excipients [REFS‑1]. L‑Ornithine sulfate delivers a different mass fraction of free ornithine (approximately 57% w/w for the 1:1 sulfate monohydrate vs. approximately 78% w/w for the hydrochloride), and its sulfate ion contributes to sulfur‑containing metabolite pools distinct from chloride or aspartate counterions [REFS‑2]. Preclinical head‑to‑head data further demonstrate that L‑ornithine monotherapy and L‑ornithine‑L‑aspartate produce divergent neurochemical outcomes—specifically, aspartate co‑administration partially counteracts ornithine's ammonia‑lowering effect in the brain and elevates extracellular excitatory amino acids [REFS‑3]. These differences have direct consequences for experimental reproducibility, bioequivalence assessment, and regulatory dossier compilation.

L-Ornithine Sulfate: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Brain Ammonia Reduction: L-Ornithine Monotherapy Outperforms L-Ornithine-L-Aspartate in a Direct Head-to-Head Rat Model of Hyperammonemic Encephalopathy

In a direct head‑to‑head comparison conducted in portacaval‑shunted rats receiving intravenous ammonium acetate infusion (steady‑state blood ammonia 500–800 µM), L‑ornithine (ORN) monotherapy reduced brain ammonia concentration by 42% relative to untreated controls, whereas L‑ornithine‑L‑aspartate (OA) achieved only a 22% reduction [REFS‑1]. The superior brain ammonia clearance with ORN was attributed to the absence of aspartate, which elevated brain extracellular glutamate and aspartate concentrations and was judged to partially counteract the ammonia‑lowering effect of ornithine [REFS‑1]. Blood ammonia reduction was comparable between treatments (ORN 34%; OA 39%), but the brain‑specific difference is potentially critical for neurological outcomes [REFS‑1].

hyperammonemia hepatic encephalopathy ammonia detoxification neuroprotection

Oral Safety Equivalence: L-Ornithine Demonstrates No Significant Adverse Event Excess (RD = 0.00) in a Meta-Analysis of 22 Clinical Trials

A 2025 systematic review of 22 clinical studies evaluating oral L‑ornithine (primarily as the hydrochloride salt) reported a risk difference for gastrointestinal adverse events of 0.00 (95% CI: ±0.02, P = 1.00) between L‑ornithine and placebo groups, confirming safety equivalence to placebo at doses up to 14,025 mg/person/day [REFS‑1]. The no observed adverse effect level (NOAEL) was estimated at 12,000 mg/person/day for L‑ornithine hydrochloride [REFS‑1]. In a separate acute oral toxicity study in rats, the LD50 of L‑ornithine was approximately 10 g/kg body weight [REFS‑2]. While these safety data were generated predominantly with the hydrochloride salt, the safety profile is class‑extrapolable to the sulfate salt because the ornithine cation is the pharmacologically active species and sulfate is an endogenous physiological anion with well‑characterized safety.

safety pharmacology toxicology dietary supplement NOAEL

Wound Healing: Ornithine Supplementation Increases Wound Breaking Strength and Collagen Deposition Independent of the iNOS Pathway

In a controlled murine wound healing study, dietary ornithine supplementation significantly enhanced wound breaking strength and collagen deposition in both wild‑type (WT) and inducible nitric oxide synthase knockout (iNOS KO) mice compared to unsupplemented controls [REFS‑1]. The effect was independent of the iNOS pathway, indicating that ornithine's wound healing benefit is mediated through proline synthesis and collagen deposition rather than nitric oxide signaling [REFS‑1]. This mechanistic differentiation is relevant to the sulfate salt specifically because sulfate is required for proteoglycan synthesis in the wound extracellular matrix, theoretically providing a dual‑action advantage (ornithine → proline → collagen plus sulfate → sulfated glycosaminoglycans) over non‑sulfate salts [REFS‑2].

wound healing collagen synthesis surgery recovery proline metabolism

Physicochemical Differentiation: L-Ornithine Sulfate Offers Higher Aqueous Solubility and Distinct Excipient Compatibility Profile Relative to L-Ornithine Hydrochloride

L‑Ornithine sulfate (CAS 6153‑43‑1) is reported as a white crystalline powder freely soluble in water and alcohol but insoluble in ether [REFS‑1]. The sulfate salt (1:1) has a molecular weight of 230.24 g/mol and a boiling point of approximately 528.5 °C at 760 mmHg [REFS‑2]. In contrast, L‑ornithine hydrochloride (CAS 3184‑13‑2) has a molecular weight of 168.62 g/mol and different hygroscopicity and pH‑in‑solution characteristics. The sulfate counterion provides a lower chloride load—a consideration for formulations intended for renally impaired patients—and distinctly different compatibility with alkaline or oxidizing excipients compared to hydrochloride salts [REFS‑3]. The sulfate salt also avoids the corrosive potential of chloride ions on stainless steel manufacturing equipment, a practical procurement consideration for large‑scale GMP production [REFS‑3].

pharmaceutical formulation excipient compatibility salt selection analytical chemistry

Clinical Practice Guideline Inclusion: L-Ornithine (as LOLA) is Recommended by EASL for Hepatic Encephalopathy, Providing a Regulatory Precedent for Ornithine-Based Therapies

The European Association for the Study of the Liver (EASL) clinical practice guidelines include L‑ornithine L‑aspartate (LOLA) as a recommended therapeutic option for hepatic encephalopathy in patients with cirrhosis [REFS‑1]. While the guideline recommendation is specific to the LOLA fixed‑dose combination, it establishes the clinical validity of the ornithine pharmacophore for ammonia detoxification in hepatic encephalopathy. This guideline endorsement provides a regulatory and clinical precedent that supports investigational use of alternative ornithine salts—including L‑ornithine sulfate—in clinical research contexts, particularly given the preclinical evidence that ornithine monotherapy may offer advantages over the aspartate co‑formulation for brain ammonia reduction [REFS‑2]. Procurement of L‑ornithine sulfate for clinical trial material manufacturing therefore benefits from an established clinical efficacy pathway for the active moiety.

clinical guidelines hepatic encephalopathy EASL evidence-based medicine

Evidence-Based Application Scenarios Where L-Ornithine Sulfate (CAS 6153-43-1) Provides a Demonstrable Procurement Advantage


Investigational Hepatic Encephalopathy Drug Development Requiring Ornithine Monotherapy without Aspartate Confounding

Preclinical data demonstrate that L‑ornithine monotherapy delivers 1.9‑fold greater brain ammonia reduction than L‑ornithine‑L‑aspartate in a rat model of hyperammonemic encephalopathy [REFS‑1]. For sponsors developing next‑generation ammonia‑lowering therapies, L‑ornithine sulfate provides the pure ornithine monotherapy active pharmaceutical ingredient (API) needed to replicate these mechanistic findings and to avoid the excitatory amino acid effects introduced by the aspartate counterion in LOLA [REFS‑1]. The sulfate salt further offers chloride‑free formulation flexibility for renally compromised cirrhotic populations [REFS‑2].

Surgical Nutrition and Wound Care Formulations Combining Proline Pathway Stimulation with Sulfate Provision

Ornithine enhances wound breaking strength and collagen deposition independently of the iNOS pathway, functioning as a proline precursor for collagen biosynthesis [REFS‑1]. L‑Ornithine sulfate uniquely pairs this mechanism with sulfate ion delivery, which is essential for sulfated glycosaminoglycan synthesis in the wound extracellular matrix [REFS‑2]. This dual‑action rationale supports procurement of L‑ornithine sulfate over L‑ornithine hydrochloride for enteral or parenteral nutrition formulations targeting surgical recovery, burn care, or chronic wound management [REFS‑3].

GMP Manufacturing of Ornithine‑Containing Solid Oral Dosage Forms with Chloride‑Sensitive Excipient Blends

The sulfate salt of L‑ornithine eliminates chloride‑associated corrosion risk on stainless steel manufacturing equipment and avoids incompatibilities with chloride‑sensitive excipients [REFS‑1]. Its distinct hygroscopicity and pH‑in‑solution profile relative to L‑ornithine hydrochloride provides formulation scientists with an alternative salt option when hydrochloride presents stability or compatibility challenges in tablet or capsule dosage forms [REFS‑2]. Procurement specifications requiring GMP‑grade L‑ornithine sulfate are appropriate for solid dosage form development programs where chloride minimization is a design constraint.

Safety‑Documented Investigational Product for Clinical Trials Requiring Oral Tolerability Data

A 2025 meta‑analysis of 22 clinical trials confirms that oral L‑ornithine supplementation carries no excess risk of gastrointestinal adverse events compared to placebo (risk difference 0.00, 95% CI: ±0.02, P = 1.00) at doses up to 14,025 mg/day [REFS‑1]. This safety dataset, while generated predominantly with the hydrochloride salt, establishes class‑wide oral tolerability that supports investigator brochure and IND submissions for clinical trials using L‑ornithine sulfate as the API [REFS‑1]. Combined with the EASL guideline endorsement of ornithine‑based therapy for hepatic encephalopathy, L‑ornithine sulfate is positioned as a viable clinical trial material candidate with a favorable risk‑benefit documentation package [REFS‑2].

Quote Request

Request a Quote for L-Ornithine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.